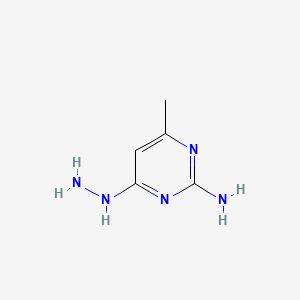

2-氨基-4-肼基-6-甲基嘧啶

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of heterocyclic compounds with hydrazine. For instance, compounds related to 2-Amino-4-hydrazino-6-methylpyrimidine undergo hydrazinolysis, leading to a variety of products depending on the specific reactants and conditions used. These reactions can follow multiple pathways, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (Dickinson & Jacobsen, 1975).

Molecular Structure Analysis

The study of molecular structures of pyrimidine derivatives, including 2-Amino-4-hydrazino-6-methylpyrimidine, reveals intricate details about their bonding and geometry. For instance, hydrogen bonding plays a crucial role in determining the structural arrangements of these molecules. Studies on similar compounds have shown that hydrogen bonds can link molecules into chains or dimers, affecting the overall molecular structure (Glidewell et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, highlighting their reactivity and potential for creating diverse chemical structures. For example, reactions with hydrazine or its derivatives can yield substituted imidazoles, indicating the capacity of these compounds to participate in the synthesis of various heterocyclic structures (Ermolat’ev & Van der Eycken, 2008).

Physical Properties Analysis

The physical properties of 2-Amino-4-hydrazino-6-methylpyrimidine and related compounds are essential for understanding their behavior in different environments. Crystal structure analysis provides insights into the arrangements of molecules in the solid state and the interactions that stabilize these structures. For instance, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine showcases how substituents and halogen atoms influence the molecular configuration and crystal packing (Guo et al., 2007).

科学研究应用

化学转化和合成

2-氨基-4-肼基-6-甲基嘧啶参与了各种化学转化和合成过程。例如,它与肼水合物的反应导致了不同化合物的形成,如4-氨基-5-肼基-1,2,4-三唑-3-硫醇等,代表了嘧啶类化合物的一种环转化类型。这种反应已被研究,以探索其在创造新的化学结构和分子方面的潜力(Dickinson & Jacobsen, 1975)。

抗菌剂合成

该化合物已被用于合成4-联苯基甘氧醛的嘧啶基肼酮,以寻找新的抗菌剂。这涉及与4-联苯基甘氧醛的缩合,表明其在开发新的抗菌药物或剂的潜力(Takagi & Ueda, 1963)。

药物和药物化学

在药物和药物化学中,2-氨基-4-肼基-6-甲基嘧啶衍生物已被用于探索各种生物活性。例如,从2-氨基-4-肼基-6-甲基嘧啶衍生的一些6-(吡唑-1-基)嘧啶的合成和质谱研究已被研究其生物活性,这可能导致在药物开发中的潜在应用(Danagulyan et al., 1997)。

结构和分子研究

该化合物已经进行了结构和分子研究,如单晶分析和理论计算。这些研究为该化合物及其衍生物的分子结构、稳定性、反应性和其他性质提供了见解,这对其在化学各个领域的应用至关重要(Ali et al., 2021)。

安全和危害

属性

IUPAC Name |

4-hydrazinyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-3-2-4(10-7)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYPVCMVSYPXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326385 | |

| Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydrazino-6-methylpyrimidine | |

CAS RN |

28840-64-4 | |

| Record name | 28840-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

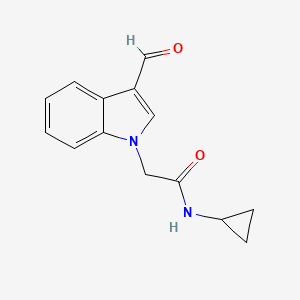

Q1: What are the structural characteristics of 2-amino-4-hydrazino-6-methylpyrimidine and its derivatives relevant to metal complexation?

A1: 2-amino-4-hydrazino-6-methylpyrimidine acts as a precursor to Schiff-base hydrazones. [] This compound contains a pyrimidine ring with three nitrogen atoms capable of coordinating with metal ions. Reacting 2-amino-4-hydrazino-6-methylpyrimidine with aldehydes or ketones, such as 2-hydroxyacetophenone, 2-methoxybenzaldehyde, and diacetyl, forms Schiff-base hydrazones. These derivatives possess an ONN donor set, making them tridentate ligands capable of forming stable complexes with various metal ions. [] The study by El-Sherif et al. utilized elemental analysis, UV-Vis, IR, 1H-NMR, and mass spectrometry to confirm the structures of these ligands. []

Q2: How stable are the metal complexes formed with the Schiff-base hydrazones derived from 2-amino-4-hydrazino-6-methylpyrimidine?

A2: El-Sherif et al. investigated the stability of metal complexes formed with the Schiff-base hydrazones (2-OHAHP, 2-OMeBHP, and DHP) derived from 2-amino-4-hydrazino-6-methylpyrimidine. [] They determined the stability constants (a measure of the equilibrium constant for the formation of the complex) of various metal chelates, including Mn2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, UO22+, and Th4+. The study employed potentiometric titrations in two different solvent systems (75% dioxane-water and ethanol-water) at different temperatures to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of complex formation. [] This data provides insights into the stability and nature (e.g., entropy or enthalpy driven) of the metal-ligand interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)